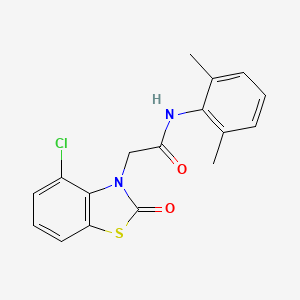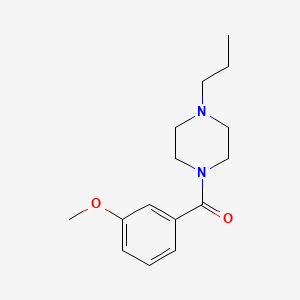![molecular formula C21H28N2O3S B5067688 N-(sec-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5067688.png)
N-(sec-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of compounds known as benzamides. It is a potent and selective activator of the nitric oxide (NO)-sensitive soluble guanylyl cyclase (sGC), which is a key enzyme in the NO-cGMP signaling pathway. BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and cancer.
Wirkmechanismus
N-(sec-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide 41-2272 is a potent and selective activator of the NO-sensitive sGC. It binds to the heme moiety of sGC, which leads to the activation of the enzyme and the production of cGMP. cGMP is a key signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and cell proliferation.
Biochemical and Physiological Effects:
This compound 41-2272 has several biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of cell proliferation. Vasodilation is mediated by the activation of the NO-sGC-cGMP pathway, which leads to the relaxation of smooth muscle cells in blood vessels. Inhibition of platelet aggregation is mediated by the inhibition of the P2Y12 receptor, which is a key receptor involved in platelet activation. Inhibition of cell proliferation is mediated by the induction of apoptosis, which is a programmed cell death process.
Vorteile Und Einschränkungen Für Laborexperimente
N-(sec-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide 41-2272 has several advantages and limitations for lab experiments. One of the advantages is its potency and selectivity for the NO-sGC-cGMP pathway, which makes it a useful tool for studying this pathway in vitro and in vivo. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurological diseases. One of the limitations is its instability in aqueous solutions, which requires special handling and storage conditions. Another limitation is its potential toxicity at high concentrations, which requires careful dose optimization in experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(sec-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide 41-2272. One direction is the development of more stable analogs of this compound 41-2272 that can be used in aqueous solutions. Another direction is the optimization of the dosing regimen for this compound 41-2272 in clinical trials for various diseases. Another direction is the investigation of the potential therapeutic applications of this compound 41-2272 in neurological diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the investigation of the potential synergistic effects of this compound 41-2272 with other drugs in various diseases is another future direction.
Synthesemethoden
The synthesis of N-(sec-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide 41-2272 involves several steps, including the reaction of 3,4-dimethylbenzoyl chloride with methylsulfonyl chloride to form 3,4-dimethylbenzoyl methyl sulfone, which is then reacted with N-(sec-butyl)amine to form N-(sec-butyl)-3,4-dimethylbenzamide. The final step involves the reaction of N-(sec-butyl)-3,4-dimethylbenzamide with 3-[(aminocarbonyl)oxy]-4-methoxybenzenesulfonyl chloride to form this compound 41-2272.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and cancer. In cardiovascular diseases, this compound 41-2272 has been shown to improve cardiac function and reduce myocardial infarct size in animal models of heart failure. In pulmonary hypertension, this compound 41-2272 has been shown to lower pulmonary artery pressure and improve pulmonary vascular remodeling. In cancer, this compound 41-2272 has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Eigenschaften
IUPAC Name |
N-butan-2-yl-4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-6-17(4)22-21(24)19-10-8-18(9-11-19)14-23(27(5,25)26)20-12-7-15(2)16(3)13-20/h7-13,17H,6,14H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFMSYFREDQHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5067637.png)
![1-[3-(4-chlorophenoxy)propoxy]-3-ethoxybenzene](/img/structure/B5067657.png)
![1-(2,6-dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5067660.png)
![2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5067668.png)
![3-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5067672.png)

![4-[3-(3-ethoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5067677.png)

![2-(2-{[({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5067685.png)
![4-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-5-(hydroxymethyl)-2-methyl-3-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5067691.png)
![2-(2-isoxazolidinyl)-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5067694.png)
![N-{1-[1-(3-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5067696.png)
![N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5067704.png)